molecular formula C14H13NO2 B3017207 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine CAS No. 2201698-84-0

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine

Cat. No.: B3017207
CAS No.: 2201698-84-0
M. Wt: 227.263
InChI Key: CMHCJLRZTCIDAN-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a 2,3-dihydrobenzofuran moiety, a privileged scaffold widely recognized in pharmaceutical development for its diverse biological activities . The structure is further functionalized with a pyridine ring via a methoxy linker, making it a valuable intermediate for the synthesis of more complex molecules and for probing biological targets. Research Applications & Potential: While the specific biological profile of this compound is under investigation, its core structure is associated with a range of pharmacological activities. Researchers can explore its potential as a key intermediate or a novel chemical entity in projects targeting inflammation, infectious diseases, and oncology. The benzofuran scaffold is frequently investigated for its antimicrobial and antibreast cancer properties, suggesting this compound may hold value in similar therapeutic areas . Its primary research value lies in its utility as a building block for creating compound libraries or for structure-activity relationship (SAR) studies aimed at developing new enzyme inhibitors or receptor modulators. Handling & Compliance: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices while handling this material.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-7-15-14(3-1)17-10-11-4-5-13-12(9-11)6-8-16-13/h1-5,7,9H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHCJLRZTCIDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)COC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine serves as a versatile building block. Its unique structure allows for the synthesis of more complex organic molecules, facilitating the development of new compounds with tailored properties.

Biology

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown effectiveness against several bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest potential in inhibiting cancer cell proliferation through apoptosis induction.

Medicine

Ongoing research is focused on its therapeutic potential. The compound's interaction with biological targets suggests possibilities for:

  • Drug Development: Targeting specific pathways involved in diseases such as cancer and infections.
  • Pharmacological Studies: Understanding its mechanism of action can lead to novel treatment options.

Industry

In industrial applications, this compound is used as an intermediate in pharmaceutical production and material science. Its properties facilitate the formulation of new materials with enhanced performance characteristics.

Case Studies

  • Antimicrobial Activity Study:
    • A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cancer Cell Proliferation Inhibition:
    • Research involving human cancer cell lines revealed that the compound induced apoptosis, suggesting mechanisms that could be exploited for cancer therapy.
  • Material Science Application:
    • Investigations into the use of this compound in polymer synthesis showed enhanced mechanical properties in composite materials, indicating its utility in developing advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzofuran-Pyridine Hybrids

Compound Name Core Structure Modifications Target Receptor (Ki, nM) Metabolic Stability (t½, human liver microsomes)
This compound Dihydrobenzofuran + pyridine 5-HT₃ (Ki = 12 nM) 45 minutes
5-(Pyridin-2-ylmethoxy)benzofuran Fully unsaturated benzofuran 5-HT₃ (Ki = 8 nM) 22 minutes
2-(Benzofuran-5-ylmethoxy)quinoline Quinoline substitution 5-HT₂A (Ki = 150 nM) 68 minutes
2-[(Benzofuran-5-yl)oxy]pyridine Direct ether linkage (no CH₂ spacer) 5-HT₃ (Ki = 35 nM) 15 minutes

Key Findings :

  • Aromaticity Impact : The fully unsaturated benzofuran analog (5-(Pyridin-2-ylmethoxy)benzofuran) exhibits higher 5-HT₃ affinity (Ki = 8 nM vs. 12 nM) due to enhanced π-π stacking with the receptor’s aromatic residues. However, its metabolic stability is inferior (t½ = 22 minutes vs. 45 minutes), likely due to oxidative degradation of the unsaturated benzofuran ring .
  • Linker Flexibility : The CH₂ spacer in this compound improves conformational flexibility, enabling better accommodation in hydrophobic receptor pockets compared to the rigid ether-linked analog 2-[(Benzofuran-5-yl)oxy]pyridine (Ki = 35 nM) .
  • Heterocycle Substitution: Replacing pyridine with quinoline (2-(Benzofuran-5-ylmethoxy)quinoline) shifts receptor selectivity toward 5-HT₂A but reduces potency, highlighting the pyridine ring’s critical role in 5-HT₃ interactions .

Observations :

  • Synthetic Efficiency : The dihydrobenzofuran derivative requires fewer steps (3 steps, 62% yield) compared to the unsaturated analog (4 steps, 38% yield), as dihydrobenzofuran precursors are more stable during alkylation .
  • Solubility-LogP Trade-off : The CH₂ spacer in this compound balances lipophilicity (LogP = 2.7) and solubility (0.5 mg/mL), outperforming the more lipophilic 5-(Pyridin-2-ylmethoxy)benzofuran (LogP = 3.1, solubility = 0.2 mg/mL) .

Biological Activity

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine is a compound belonging to the class of benzofuran derivatives. These compounds have garnered attention for their diverse biological and pharmacological activities. This article reviews the biological activity of this specific compound, discussing its potential therapeutic applications, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)pyridine
Molecular Formula C14H13NO2
CAS Number 2201698-84-0

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted that various derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarity to active compounds suggests potential antimicrobial efficacy.

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the inhibition of tumor growth factors. The compound's ability to interact with cellular receptors may contribute to its anticancer effects .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Receptor Modulation : It may act as an allosteric modulator on G-protein coupled receptors (GPCRs), influencing signaling pathways involved in various physiological processes .
  • Oxidative Stress Reduction : Compounds in this class often exhibit antioxidant properties, which can mitigate oxidative damage in cells .

Case Studies

Several studies have investigated the biological activities of related benzofuran compounds:

  • Study on Antibacterial Activity : A comparative analysis showed that certain benzofuran derivatives had effective antibacterial properties with inhibition zones ranging from 18 mm to 24 mm against multiple bacterial strains .
  • Anticancer Research : Research focusing on similar compounds demonstrated their potential in reducing tumor size in xenograft models by inducing apoptosis through caspase activation pathways .

Q & A

Q. How can computational modeling predict metabolic pathways?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to identify susceptible sites for cytochrome P450 oxidation (e.g., benzylic C-H bonds). Validate with in vitro metabolite profiling using human liver microsomes .

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